
1,3,2-Benzodioxaborole, 2-(3-bromopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Benzodioxaborole, 2-(3-bromopropyl)- is a chemical compound with the molecular formula C9H10BBrO2 It is a derivative of benzodioxaborole, featuring a bromopropyl group attached to the boron atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzodioxaborole, 2-(3-bromopropyl)- typically involves the reaction of benzodioxaborole with a bromopropylating agent. One common method includes the use of 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Benzodioxaborole, 2-(3-bromopropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of propyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Amino or thiol derivatives of benzodioxaborole.
Oxidation: Boronic acids or esters.
Reduction: Propyl derivatives of benzodioxaborole.
Applications De Recherche Scientifique
1,3,2-Benzodioxaborole, 2-(3-bromopropyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1,3,2-Benzodioxaborole, 2-(3-bromopropyl)- involves its interaction with specific molecular targets. The bromopropyl group allows for the formation of covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1,3,2-benzodioxaborole
- 2-Chloro-1,3,2-benzodioxaborole
- 2-Propyl-1,3,2-benzodioxaborole
Uniqueness
The presence of the bromine atom allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .
Propriétés
Numéro CAS |
90084-34-7 |
|---|---|
Formule moléculaire |
C9H10BBrO2 |
Poids moléculaire |
240.89 g/mol |
Nom IUPAC |
2-(3-bromopropyl)-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C9H10BBrO2/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7H2 |
Clé InChI |
CKEYUZCDEUQVBU-UHFFFAOYSA-N |
SMILES canonique |
B1(OC2=CC=CC=C2O1)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


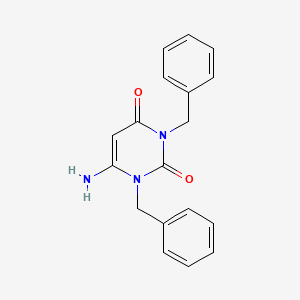

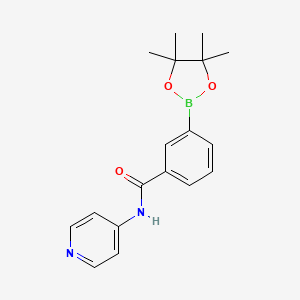
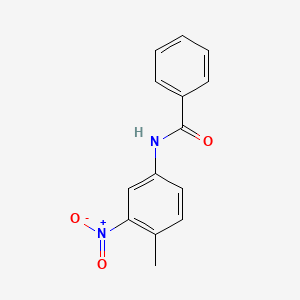
![[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid](/img/structure/B13991298.png)
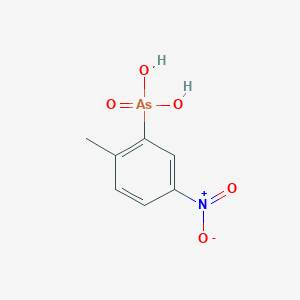
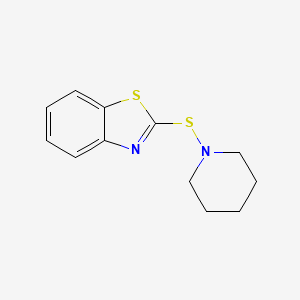

![N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13991326.png)

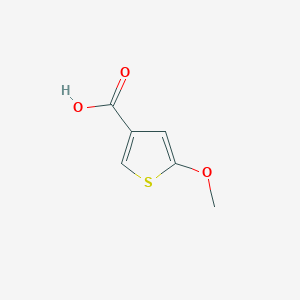
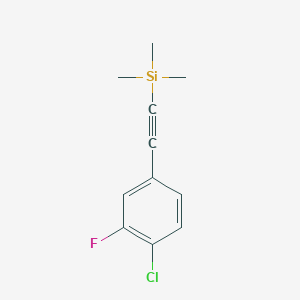
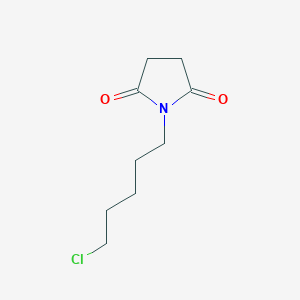
![1-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]pyrrolidin-2-one](/img/structure/B13991366.png)
